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1-Sulfanylbutan-1-ol - 100602-16-2

1-Sulfanylbutan-1-ol

Catalog Number: EVT-3182044
CAS Number: 100602-16-2
Molecular Formula: C4H10OS
Molecular Weight: 106.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Sulfanylbutan-1-ol, also known as 3-mercapto-3-methylbutan-1-ol, is an organosulfur compound characterized by its distinct thiol group. This compound is notable for its strong odor, often described as "catty," and is found in various food products and biological materials. Its molecular formula is C5H12OSC_5H_{12}OS, indicating the presence of a sulfur atom bonded to a carbon chain that includes a hydroxyl group.

Source

1-Sulfanylbutan-1-ol is primarily sourced from natural fermentation processes. It is commonly found in wine, particularly Sauvignon Blanc, where it contributes to the characteristic aroma associated with the varietal. Additionally, this compound can be detected in the urine of domestic cats and other animals, where it plays a role in scent marking and communication.

Classification

This compound belongs to the class of alkanethiols and is categorized as a tertiary thiol due to its structural features. The presence of both a hydroxyl (-OH) and a sulfanyl (-SH) group makes it significant in both sensory and chemical applications.

Synthesis Analysis

Methods

The synthesis of 1-sulfanylbutan-1-ol can be achieved through several methods, with one common approach involving the reaction of ethyl acetate with lithium bis(trimethylsilyl)amide, followed by coupling with acetone. This process generates ethyl 3-hydroxy-3-methylbutyrate, which is then brominated and treated with thiourea to yield 3-mercapto-3-methylbutyric acid. The final reduction step involves lithium aluminum hydride to produce 1-sulfanylbutan-1-ol .

Technical Details

The synthesis pathway typically involves:

  1. Activation: Ethyl acetate is activated at the α-position.
  2. Coupling: The activated compound is coupled with acetone.
  3. Bromination: The resulting product undergoes bromination.
  4. Thiol Formation: Thiourea treatment leads to the formation of the thiol group.
  5. Reduction: Lithium aluminum hydride reduces the compound to form 1-sulfanylbutan-1-ol.
Molecular Structure Analysis

Structure

The molecular structure of 1-sulfanylbutan-1-ol features a five-carbon chain with a hydroxyl group at one end and a thiol group at the third carbon position. This configuration allows for specific interactions with other molecules, contributing to its distinctive odor profile.

Chemical Reactions Analysis

Reactions

1-Sulfanylbutan-1-ol participates in various chemical reactions typical for thiols and alcohols, including:

  • Esterification: It can react with carboxylic acids to form esters.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Technical Details

In esterification reactions, 1-sulfanylbutan-1-ol interacts with citric acid under acidic conditions, leading to the formation of esters. Kinetic studies have shown that factors such as concentration and temperature significantly influence reaction rates .

Mechanism of Action

The mechanism of action for 1-sulfanylbutan-1-ol primarily involves its role as a flavor compound in food and beverages. It interacts with olfactory receptors, eliciting strong sensory responses due to its low odor detection threshold (approximately 1500 ng/L). The enzymatic breakdown of this compound can also influence its sensory properties over time .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Strong "catty" scent
  • Boiling Point: Approximately 120 °C

Chemical Properties

  • Solubility: Soluble in water and organic solvents
  • Reactivity: Reacts readily with oxidizing agents; stable under normal conditions but sensitive to air oxidation.

Relevant data indicate that this compound's volatility contributes significantly to its sensory characteristics in food applications .

Applications

Scientific Uses

1-Sulfanylbutan-1-ol has several applications:

  • Flavoring Agent: Used in food products for its unique aroma.
  • Research Tool: Employed in studies examining sensory perception and olfactory response mechanisms.
  • Agricultural Chemistry: Investigated for its role in plant signaling pathways and animal behavior related to scent marking.
Introduction to Terminology and Research Significance

Nomenclature Ambiguities in Sulfanyl-Alkanol Compounds

The terminology for thiol-alcohol compounds is fraught with historical inconsistencies that impede precise scientific communication. The term "mercapto" (e.g., 4-mercapto-1-butanol) persists in databases like PubChem (CID 548261) and chemical supplier catalogs, originating from Latin mercurium captans ("capturing mercury")—a relic of early thiol-mercury reactivity studies [1] [7]. In contrast, IUPAC’s "sulfanyl" designation (e.g., 4-sulfanylbutan-1-ol) systematically denotes the -SH group as a substituent within the alkane naming framework [3] [8]. For the C₁-position isomer, this manifests as 1-sulfanylbutan-1-ol, where both functional groups reside on carbon 1. This creates a geminal thiol-alcohol structure distinct from isomers with separated functionalities.

Table 1: Nomenclature Systems for C₄H₁₀OS Isomers

StructureMercapto NomenclatureIUPAC Sulfanyl Nomenclature
HS-CH₂CH₂CH₂CH₂OH4-Mercapto-1-butanol4-Sulfanylbutan-1-ol
CH₃CH₂CH₂CH(SH)OH1-Mercapto-1-butanol1-Sulfanylbutan-1-ol
CH₃CH₂CH(SH)CH₂OH3-Mercaptobutan-1-ol3-Sulfanylbutan-1-ol

Compounding the confusion, CAS registry entries often prioritize "mercapto" terms. For example, 3-sulfanylbutan-1-ol is listed under CAS 31030-39-4 as "3-mercaptobutanol" [5] [7]. This inconsistency extends to flavor chemistry literature, where trivial names like "grape mercaptan" for 4-sulfanyl-4-methylpentan-2-ol further obscure structural precision. Consequently, database searches for "1-sulfanylbutan-1-ol" yield fragmented results, requiring cross-referencing of CAS numbers, molecular formulas, and synonyms—a significant barrier to research consolidation.

Positional Isomerism Challenges in Flavor Chemistry Literature

Positional isomers of sulfanylbutanols exhibit dramatically different sensory properties and natural occurrences, yet studies frequently fail to explicitly distinguish between them. This ambiguity arises from:

  • Structural Similarity: Isomers share identical molecular formulas (C₄H₁₀OS) and masses (106.19 g/mol), complicating analytical differentiation without advanced separation techniques [5] [7].
  • Overlapping Natural Sources: While 3-methyl-3-sulfanylbutan-1-ol (MSB) is documented in cat urine, coffee, and passion fruit [2] [10], 3-sulfanylbutan-1-ol appears in hop volatiles and cooked rice [6] [9]. 1-Sulfanylbutan-1-ol’s occurrence remains poorly cataloged, leading to potential misattributions.
  • Sensory Cross-Contamination: The geminal thiol-alcohol in 1-sulfanylbutan-1-ol likely confers higher polarity and hydrogen-bonding capacity versus isomers like 4-sulfanylbutan-1-ol. This may alter volatility, aroma thresholds, and matrix interactions—factors rarely addressed in flavor screens.

Table 2: Functional Group Positioning and Sensory Profiles of Key Isomers

IsomerFunctional Group PositionsReported Sensory DescriptorsNatural Occurrence
1-Sulfanylbutan-1-ol-SH and -OH on C₁Undocumented (theorized: onion, smoke)Not characterized
3-Sulfanylbutan-1-ol-SH on C₃, -OH on C₁Garlic, onion, sulfuryHop volatiles, cooked rice
4-Sulfanylbutan-1-ol-SH on C₄, -OH on C₁Brothy, meatyWine, beer, yeast extracts
3-Methyl-3-sulfanylbutan-1-ol-SH and -CH₃ on C₃, -OH on C₁Cat urine, passion fruit, coffeeCat urine, coffee, passion fruit juice

The reactivity divergence is equally critical. In 3-methyl-3-sulfanylbutan-1-ol (MSB), the tertiary thiol group enhances nucleophilicity, facilitating reactions with carbonyls during wine aging [2] [9]. For 1-sulfanylbutan-1-ol, the adjacent thiol and alcohol may promote intramolecular cyclization or unique oxidation pathways—phenomena absent in isomers with separated functionalities. Recent extraction studies of MSB using PPCA (pozolana-citric acid polymers) highlight how isomer-specific reactivity impacts analytical recovery: acid/base site interactions differ markedly between tertiary vs. primary thiols [2].

Research Gaps in Understudied Sulfanylbutanol Variants

1-Sulfanylbutan-1-ol epitomizes the "neglected isomer" within flavor chemistry. Key knowledge voids include:

  • Synthesis and Characterization: No dedicated synthetic routes for 1-sulfanylbutan-1-ol are described in the surveyed literature. Methods for isomers (e.g., enzymatic reduction of 1-sulfanylbutan-1-one) may not apply due to the instability of geminal thiol-alcohols. Nuclear magnetic resonance (NMR) data—critical for structural validation—are unavailable.
  • Occurrence and Function: While 3-methyl-3-sulfanylbutan-1-ol is quantified in cat urine (≤2.3 ppm) and coffee [2] [10], 1-sulfanylbutan-1-ol lacks even qualitative reports. Its potential role in fermented foods or Maillard reactions is unexplored.
  • Stability and Reactivity: The geminal -SH/-OH motif may predispose 1-sulfanylbutan-1-ol to dehydration, forming butanthial (CH₃CH₂CH₂CH=S) or disulfide dimers. This contrasts with 4-sulfanylbutan-1-ol, which primarily forms linear disulfides [5]. PPCA-based extraction studies—effective for MSB—may fail for 1-sulfanylbutan-1-ol due to differing acid/base site affinities [2].
  • Analytical Ambiguity: Gas chromatography (GC) retention indices and mass spectra remain unrecorded, risking misidentification as other C₄ thiols. In wine chemistry, for instance, 4-sulfanylbutan-1-ol is monitored as a "reductive off-flavor," but 1-sulfanylbutan-1-ol could co-elute or produce similar artifacts [9].

Properties

CAS Number

100602-16-2

Product Name

1-Sulfanylbutan-1-ol

IUPAC Name

1-sulfanylbutan-1-ol

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

InChI

InChI=1S/C4H10OS/c1-2-3-4(5)6/h4-6H,2-3H2,1H3

InChI Key

HKNNAYPWWDWHFR-UHFFFAOYSA-N

SMILES

CCCC(O)S

Canonical SMILES

CCCC(O)S

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